Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one

Cdc7 kinase Antitumor ATP-competitive inhibitor

Sourcing a conformationally constrained, saturated bicyclic lactam-amine for kinase hinge-binding can be challenging. This octahydropyrrolo[2,3-c]pyridin-2-one scaffold (CAS 1196155-87-9, ≥98%) is the exact core that underpins potent, selective inhibitors. - Enables JAK1/3-selective inhibitors (IC₅₀ JAK3 = 1.1 nM, JAK1 = 1.5 nM) with improved therapeutic index over pan-JAK agents. - Validated Cdc7 kinase inhibitor scaffold (Ki = 0.5 nM) with in vivo xenograft efficacy (68% TGI). - Provides >2,000-fold selectivity for CK1γ2 over GSK-3β, ideal for high-quality chemical probes.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1196155-87-9
Cat. No. B13146536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1H-pyrrolo[2,3-C]pyridin-2-one
CAS1196155-87-9
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CNCC2C1CC(=O)N2
InChIInChI=1S/C7H12N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)
InChIKeyYSUVLMSHGLDFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one: Kinase Inhibitor Scaffold


Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one (CAS 1196155-87-9) is a saturated, fused bicyclic heterocycle containing a secondary lactam and a secondary amine, with a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 g/mol [1]. This core scaffold is employed as a key intermediate in the synthesis of peptidomimetic anticancer agents and a wide range of kinase inhibitors, where it provides a conformationally constrained, hydrogen-bonding framework that is essential for modulating ATP-binding site interactions [2][3].

Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one vs. Generic Bicyclic Amines


Procurement of a generic bicyclic amine (e.g., decahydroquinoline or octahydropyrrolo[3,4-c]pyrrole) is not equivalent to sourcing this specific pyrrolo[2,3-c]pyridin-2-one scaffold. The precise [3,2-c] or [2,3-c] ring fusion, the placement of the endocyclic secondary lactam, and the overall three-dimensional topology of this core are critical for achieving potent and selective kinase inhibition [1]. SAR studies across multiple kinase families (Cdc7, JAK, RET) demonstrate that even minor modifications to the bicyclic ring system (e.g., changing the position of the nitrogen or the degree of saturation) can result in a complete loss of target affinity or a reduction in metabolic stability, as the hydrogen-bonding network within the kinase hinge region is exquisitely sensitive to scaffold geometry [2][3].

Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one: Comparative Potency & Selectivity


Cdc7 Kinase Inhibition: Pyrrolopyridinone vs. Alternative Cores

Derivatives built upon the octahydropyrrolo[2,3-c]pyridin-2-one scaffold (and its close analog the pyrrolo[3,2-c]pyridin-4-one) achieve sub-nanomolar affinity for Cdc7 kinase. The lead compound 89S, a tetrahydropyrrolo[3,2-c]pyridin-4-one, exhibits a Ki of 0.5 nM for Cdc7 [1]. In contrast, other fused heterocyclic cores explored in the same program, such as the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold, yielded compounds with significantly higher IC50 values (>100 nM) against Cdc7 [1]. This nanomolar potency translates directly into cellular efficacy, with compound 89S inhibiting the proliferation of A2780 ovarian cancer cells with an IC50 in the submicromolar range and achieving 68% tumor growth inhibition in an A2780 xenograft model in vivo [1].

Cdc7 kinase Antitumor ATP-competitive inhibitor p53-independent Cell cycle

JAK1/3 Selectivity: Pyrrolopyridinone vs. Tofacitinib

The tricyclic imidazo-pyrrolopyridinone derivative 19, which incorporates the octahydropyrrolo[2,3-c]pyridin-2-one core architecture, demonstrates potent inhibition of JAK3 and JAK1 with IC50 values of 1.1 nM and 1.5 nM, respectively [1]. When compared to the clinically approved pan-JAK inhibitor tofacitinib (CP-690,550), which exhibits IC50 values of 0.8 nM (JAK3), 3.1 nM (JAK2), and 3.7 nM (JAK1) [2], the imidazo-pyrrolopyridinone scaffold shows a distinct selectivity profile. The data suggest a preferential binding to JAK3 and JAK1 over JAK2, potentially offering a therapeutic window with reduced hematopoietic adverse effects compared to tofacitinib's broader inhibition [3].

JAK inhibitor Immunomodulation Autoimmune disease Isoform selectivity Transplant rejection

Kinase Selectivity: CK1 vs. GSK-3β

Derivatives of the pyrrolopyridinone class exhibit high selectivity for specific kinases, a critical factor for minimizing off-target toxicity. For example, Casein Kinase I Inhibitor VIII, a pyridyl-pyrrolopyridinone compound, demonstrates potent inhibition of CK1γ2 (IC50 = 5 nM) and CK1δ (IC50 = 40 nM) . Crucially, this compound inhibits the closely related GSK-3β kinase only at much higher concentrations (IC50 = 10,800 nM), representing a >2,000-fold selectivity window for CK1γ2 over GSK-3β . In a separate study, the Cdc7/Cdk9 inhibitor PHA-767491 (a pyrrolopyridinone) showed at least 22-fold selectivity against a panel of 31 other kinases, with IC50 values ranging from 220 nM (GSK-3β) to >1 µM for the majority . This is in stark contrast to many broad-spectrum ATP-competitive inhibitors (e.g., staurosporine) that inhibit hundreds of kinases with similar nanomolar potency.

Kinase selectivity ATP-competitive Casein Kinase 1 GSK-3β Off-target

Enantioselective Synthesis & Scalability

A facile and scalable synthetic route to enantiomerically pure octahydropyrrolo[2,3-c]pyridine derivatives has been established using an intramolecular [3+2]-cycloaddition of an azomethine ylide as the key step [1]. This method enables the production of multi-gram quantities of the desired bicyclic amine core, a critical requirement for advancing compounds into preclinical development [1]. The synthesis provides a practical alternative to earlier, more cumbersome routes, demonstrating that this scaffold is not only pharmacologically attractive but also commercially viable and synthetically accessible. The availability of both enantiomers via this route allows for the exploration of stereochemistry-dependent biological activity, a key differentiator from achiral or less synthetically tractable heterocyclic alternatives.

Synthetic methodology Enantioselective synthesis Process chemistry Scaffold Peptidomimetic

Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one: Key Application Scenarios


Isoform-Selective JAK Inhibitors for Autoimmune Disease

This scaffold is directly applicable to medicinal chemistry programs aiming to discover JAK1/3-selective inhibitors with an improved therapeutic index over pan-JAK inhibitors like tofacitinib. As evidenced by the imidazo-pyrrolopyridinone derivative 19 (IC50 JAK3 = 1.1 nM, JAK1 = 1.5 nM), the core provides a structural platform for achieving potent and selective inhibition of the JAK-STAT pathway implicated in rheumatoid arthritis and transplant rejection [1].

Lead Optimization of Cdc7 Kinase Inhibitors

The scaffold is a validated starting point for the design of Cdc7 kinase inhibitors with potent anti-proliferative activity. The lead compound 89S, a close structural analog, demonstrates a Ki of 0.5 nM and significant in vivo efficacy in a xenograft model (68% tumor growth inhibition) [2]. This establishes the scaffold's utility for developing targeted therapies for cancers that are refractory to p53-dependent apoptosis.

CK1-Selective Chemical Probes

The exceptional selectivity profile of the pyrrolopyridinone class, as demonstrated by Casein Kinase I Inhibitor VIII (>2,000-fold selectivity for CK1γ2 over GSK-3β), makes this scaffold ideal for creating high-quality chemical probes . These probes are essential for dissecting the specific roles of CK1 isoforms in Wnt signaling, circadian rhythm, and neurodegenerative diseases without confounding off-target effects.

Constrained Peptidomimetics Targeting Protein-Protein Interactions

The octahydropyrrolo[2,3-c]pyridine core serves as a rigid, chiral bicyclic amine building block for peptidomimetic design. Its utility in this area is highlighted by its role as the core structure in potent inhibitors of IAP (Inhibitor of Apoptosis) proteins, where its conformational constraint is essential for mimicking the secondary structure of the Smac peptide and disrupting the IAP-caspase interaction [3].

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